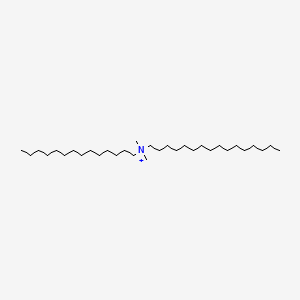
1,2,3-Trihydroxyanthraquinone, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trihydroxyanthraquinone, sodium salt is an organic compound derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups and forming a sodium salt. This compound is part of the trihydroxyanthraquinone family, which includes several isomeric compounds known for their historical significance as dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trihydroxyanthraquinone, sodium salt typically involves the hydroxylation of anthraquinone followed by neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective hydroxylation at the 1, 2, and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation processes using oleum or sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trihydroxyanthraquinone, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2,3-Trihydroxyanthraquinone, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which 1,2,3-Trihydroxyanthraquinone, sodium salt exerts its effects involves the interaction with cellular proteins and pathways. It is known to inhibit cancer progression by targeting proteins such as kinases, topoisomerases, and matrix metalloproteinases. These interactions lead to increased reactive oxygen species production, cell cycle arrest, and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,5-Trihydroxyanthraquinone (Oxyanthrarufin)
- 1,2,6-Trihydroxyanthraquinone (Flavopurpurin)
- 1,2,7-Trihydroxyanthraquinone (Isopurpurin, Anthrapurpurin)
- 1,2,8-Trihydroxyanthraquinone (Oxychrysazin) .
1,2,4-Trihydroxyanthraquinone (Purpurin): A component of madder root dye.
Uniqueness
1,2,3-Trihydroxyanthraquinone, sodium salt is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to form stable sodium salts enhances its solubility and usability in various applications compared to other isomers .
Propiedades
Número CAS |
84501-58-6 |
|---|---|
Fórmula molecular |
C14H7NaO5 |
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
sodium;3,4-dihydroxy-9,10-dioxoanthracen-2-olate |
InChI |
InChI=1S/C14H8O5.Na/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16;/h1-5,15,18-19H;/q;+1/p-1 |
Clave InChI |
PECISXXELWHIKG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





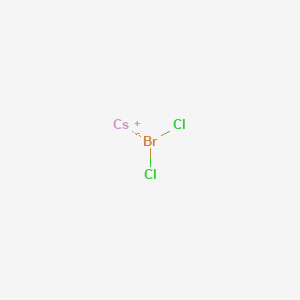

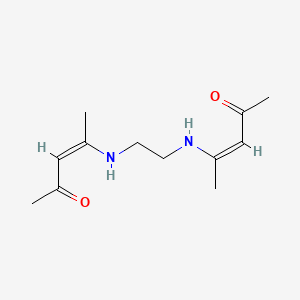



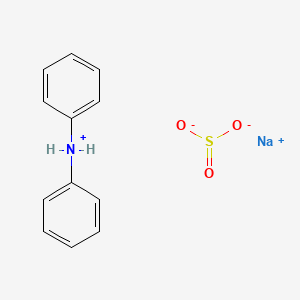
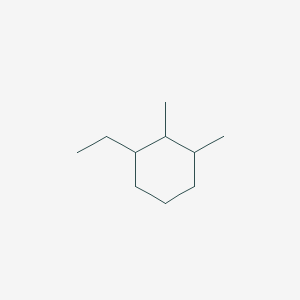
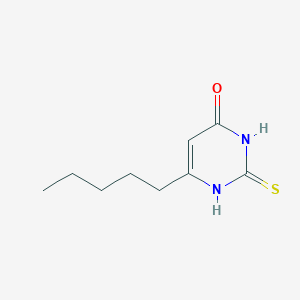
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
